4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide group attached to a chromeno[4,3-b]pyridine core, which is further substituted with a fluorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-b]pyridine core, which can be achieved through a series of cyclization reactions involving appropriate precursors such as coumarins and pyridines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: This compound is similar in structure but contains an additional fluorine atom, which may alter its chemical and biological properties.
N-Ethyl-2-fluoro-N-methyl-4-{(5S)-5-[2-methyl-1-oxo-1-(1,3,4-thiadiazol-2-ylamino)-2-propanyl]-5H-chromeno[4,3-b]pyridin-2-yl}benzamide: This compound features additional substituents that may enhance its activity or specificity.
Uniqueness
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and chromeno[4,3-b]pyridine core contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUMZFIAOOPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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